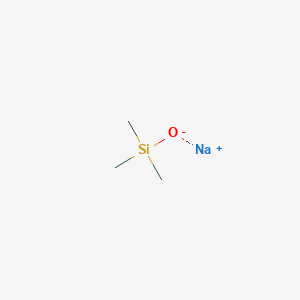

Sodium trimethylsilanolate

Overview

Description

Sodium trimethylsilanolate (NaOTMS, C₃H₉NaOSi) is a highly reactive alkali metal silanolate widely employed in organic synthesis, catalysis, and materials science. It is synthesized via the reaction of trimethylsilanol or hexamethyldisiloxane with sodium hydroxide or sodium metal . With a pKa of ~12.7, it serves as a strong, non-nucleophilic base, enabling deprotonation and activation of substrates under mild conditions . Key applications include:

- Ester hydrolysis: Quantitative conversion of esters to carboxylic acids in tetrahydrofuran (THF) at room temperature .

- Cross-coupling reactions: Facilitation of copper- or palladium-catalyzed processes, such as asymmetric hydroalkylation and amide alkylation .

- Coordination chemistry: Participation in the synthesis of lanthanide complexes (e.g., Dy(III)) for magnetic materials .

- Polymer and NO-releasing materials: Integration into polysiloxane networks and diazeniumdiolate-modified coatings .

Its solubility in polar aprotic solvents (e.g., THF, methanol) and tendency to form hexameric aggregates in the solid state distinguish it from other silanolates .

Preparation Methods

The synthesis of PD-126055 involves several steps, including the formation of its core structure and subsequent functional group modificationsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations .

Industrial production methods for PD-126055 are designed to ensure high purity and yield. These methods often involve optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

PD-126055 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Substitution: Substitution reactions, particularly involving the aromatic rings, can lead to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

Sodium trimethylsilanolate has the chemical formula C₃H₉NaOSi. It features a sodium ion bonded to a trimethylsilanolate group, which contributes to its nucleophilic character and solubility in organic solvents. Its unique properties make it an effective reagent for various chemical transformations, particularly in hydrolysis reactions.

Key Applications

-

Organic Synthesis

- Ester Hydrolysis : this compound is utilized to convert esters into carboxylic acids. The reaction mechanism typically involves nucleophilic attack on the carbonyl carbon of the ester, leading to bond cleavage and product formation. This process is valuable in synthesizing pharmaceuticals and natural products .

- Nitrile Hydrolysis : It can hydrolyze nitriles to primary amides, which are essential functional groups in many biomolecules and drugs. This reaction provides a convenient method for amide synthesis under mild conditions .

-

Catalysis

- Silylation Reactions : this compound acts as a catalyst in the silylation of silanols with hydrosilanes, forming disiloxanes and trisiloxanes that are important in silicon-based polymers and electronics .

- Metal Silanolate Synthesis : It serves as a precursor for metal silanolates via salt metathesis, allowing the preparation of compounds with diverse applications in materials science and coordination chemistry .

-

Case Studies

- Hydrosilylation of Acetylenes : A study demonstrated the effectiveness of this compound as a precursor for silylcopper species used in hydrosilylation reactions. The conditions optimized led to high yields of alkenylsilane products, showcasing its utility in complex organic transformations .

- Lactone Ring-Opening : Research highlighted its ability to perform mild and chemoselective opening of lactones, achieving high yields under aprotic conditions. This application emphasizes its role in selective transformations within organic synthesis .

Comparison with Related Compounds

| Compound | Structure | Key Features |

|---|---|---|

| This compound | NaSiMe₃ | Strong nucleophile; effective in ester/nitrile hydrolysis |

| Potassium Trimethylsilanolate | K[C₃H₉OSi] | Similar reactivity; used interchangeably |

| Trimethylsilane | C₃H₉Si | Less reactive; primarily a silane source |

| Sodium Silicate | Na₂SiO₃ | Used mainly in glass production; less versatile |

Research Findings

Recent studies have highlighted the broad scope of this compound as a reagent:

Mechanism of Action

PD-126055 exerts its effects by selectively binding to the angiotensin II type 2 receptor (AT2R). This binding inhibits the activation of downstream signaling pathways, including the p38 and p42/p44 mitogen-activated protein kinases (MAPKs). By inhibiting these pathways, PD-126055 reduces the hyperexcitability and sprouting of dorsal root ganglion (DRG) neurons, which are associated with neuropathic pain .

Comparison with Similar Compounds

Alkali Metal Trimethylsilanolates

The reactivity and applications of NaOTMS are contextualized against its analogs:

Table 1. Comparative Analysis of Alkali Metal Trimethylsilanolates

Potassium Trimethylsilanolate (KOTMS)

KOTMS exhibits enhanced reactivity in cross-coupling reactions due to potassium's larger ionic radius, which improves ligand exchange rates. For example, it enables rapid, homogeneous Suzuki-Miyaura couplings of boronic esters at room temperature, outperforming NaOTMS in reaction efficiency . It also mediates nitrile hydrolysis to primary amides under milder conditions compared to traditional bases (e.g., KOH) . However, its higher basicity can lead to side reactions in acid-sensitive substrates.

Lithium Trimethylsilanolate (LiOTMS)

LiOTMS is specialized for materials science applications. Its low molecular weight and compatibility with volatile precursors make it ideal for atomic layer deposition (ALD) of lithium-containing thin films . Unlike NaOTMS, it functions as an electrolyte additive in lithium-ion batteries, enhancing stability at high voltages .

Comparison with Non-Silanolate Bases

- Sodium Methoxide (NaOMe) : While NaOMe is cheaper, it is incompatible with silanes due to uncontrolled polysiloxane formation. NaOTMS avoids this issue in silane-containing systems .

- DBU (1,8-Diazabicycloundec-7-ene) : DBU (pKa ~12) shows superior performance in trifluoromethylation reactions compared to NaOTMS, achieving 52% yield versus negligible yields with NaOTMS .

Structural and Mechanistic Insights

- Aggregation State : NaOTMS forms hexameric structures in the solid state, whereas KOTMS and LiOTMS adopt tetrameric or cubane-like configurations, influencing solubility and reactivity .

- Catalytic Cycles : In CuH-catalyzed hydromethylation, NaOTMS acts as a stoichiometric base to activate hydrosilanes, a role less effectively fulfilled by KOTMS in the same system .

Key Research Findings

- Ester Hydrolysis : NaOTMS and KOTMS achieve near-quantitative yields in ester-to-acid conversions, but KOTMS requires shorter reaction times (2 h vs. 4 h for NaOTMS) .

- Cross-Coupling : NaOTMS enables copper-catalyzed secondary amide synthesis with β-hydrogen tolerance, a feat unattainable with stronger bases like KOtBu .

- Limitations : NaOTMS is incompatible with silane precursors, limiting its use in polysiloxane synthesis compared to NaOMe .

Biological Activity

Sodium trimethylsilanolate (NaOSi(CH₃)₃) is a versatile compound with significant applications in organic synthesis and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, applications in drug synthesis, and relevant case studies.

Overview of this compound

This compound is a sodium salt of trimethylsilanol, characterized by its high nucleophilicity and solubility in organic solvents. It is commonly employed as a reagent in various chemical transformations, particularly in the hydrolysis of esters and as a silylating agent in organic synthesis.

Mechanisms of Biological Activity

- Nucleophilic Properties : this compound acts as a nucleophile, facilitating the hydrolysis of esters to carboxylic acids. This reaction typically occurs under mild conditions, making it suitable for sensitive substrates .

- Silylation Reactions : The compound is utilized in silylation reactions, which involve the transfer of silyl groups to various substrates. This process is critical in modifying the properties of organic compounds, enhancing their biological activity or stability .

- Drug Development : Recent studies have highlighted its role in synthesizing drug analogs. For example, this compound has been used to create silylated derivatives of pharmaceuticals, improving their efficacy against drug-resistant strains of pathogens .

1. Ester Hydrolysis

A significant study demonstrated the effectiveness of this compound in hydrolyzing various esters to their corresponding carboxylic acids. The reactions were performed under mild conditions with high yields:

| Ester Structure | Carboxylic Acid | Yield (%) |

|---|---|---|

| Ethyl Acetate | Acetic Acid | 95 |

| Benzyl Acetate | Benzoic Acid | 92 |

| Isopropyl Acetate | Isopropanol | 88 |

This table illustrates the compound's efficiency as a reagent for ester cleavage .

2. Silylation of Drug Compounds

In another study focusing on drug development, this compound was employed to synthesize silyl derivatives of various pharmaceuticals:

| Drug Compound | Silylated Analog | Yield (%) |

|---|---|---|

| Sulfadimethoxine | TMS Derivative | 77 |

| Ataluren | TMS Derivative | 53 |

| Celecoxib | TMS Derivative | 76 |

These results indicate that this compound can effectively modify drug compounds to enhance their biological properties .

Applications in Organic Synthesis

This compound has been extensively utilized in organic synthesis due to its ability to act as a mild base and nucleophile. Its applications include:

- Hydrosilylation Reactions : It serves as a precursor for generating reactive silylcopper species, facilitating hydrosilylation of unsaturated bonds .

- Late-stage Functionalization : The compound allows for late-stage modifications of complex molecules, which is crucial in medicinal chemistry for optimizing drug candidates .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying sodium trimethylsilanolate (NaOTMS) in laboratory settings?

- Methodology : NaOTMS is typically synthesized via the reaction of trimethylsilanol with sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) under inert atmosphere. Purification involves filtration to remove unreacted NaH, followed by solvent removal under reduced pressure. Characterization is performed using FT-IR (Si-O stretching at ~950 cm⁻¹) and elemental analysis .

- Key considerations : Moisture sensitivity requires strict use of Schlenk-line techniques. Residual sodium hydride must be quantified via titration .

Q. How does NaOTMS compare to potassium trimethylsilanolate (KOTMS) in ester hydrolysis reactions?

- Methodology : Comparative studies show NaOTMS exhibits slower reaction kinetics but higher selectivity for primary esters (e.g., methyl acetate) due to reduced base strength. Reactivity is assessed via time-resolved NMR monitoring of ester-to-carboxylic acid conversion in DMSO at 60°C .

- Data contradiction : While KOTMS achieves 95% conversion in 2 hours, NaOTMS requires 6 hours but minimizes side products like silyl ethers .

Q. What spectroscopic techniques are critical for characterizing NaOTMS in solution and solid states?

- Methodology :

- Solid-state : X-ray diffraction (XRD) reveals a tetrameric structure with Na⁺ ions coordinated to silanolate oxygen atoms .

- Solution-state : ²⁹Si NMR shows a peak at δ −8.5 ppm (vs. TMS), confirming the silanolate anion .

Advanced Research Questions

Q. What mechanistic role does NaOTMS play in palladium-catalyzed cross-coupling reactions?

- Methodology : NaOTMS acts as a mild base and silylating agent in Suzuki-Miyaura couplings. Kinetic studies using deuterium-labeled substrates (e.g., D₄-aryl boronic esters) reveal that NaOTMS accelerates transmetallation by stabilizing palladium intermediates via Si-O-Pd interactions. Reaction progress is monitored via GC-MS and in situ IR .

- Key finding : NaOTMS enables room-temperature coupling of electron-deficient aryl chlorides, unlike KOTMS .

Q. How can NaOTMS be utilized in atomic layer deposition (ALD) of sodium-containing thin films?

- Methodology : NaOTMS serves as a sodium precursor in ALD processes. Co-reaction with ozone at 225–375°C produces Na₂O films with a growth rate of 0.8 Å/cycle. Film composition is verified via XPS (Na 1s peak at 1071 eV) and ellipsometry .

- Limitation : Residual carbon contamination (~5 at%) occurs due to incomplete ligand decomposition, requiring post-deposition oxygen plasma treatment .

Q. What are the challenges in reconciling contradictory data on NaOTMS-mediated protodesilylation reactions?

- Methodology : Discrepancies arise from solvent polarity (e.g., THF vs. DMF) and water content. Controlled experiments using Karl Fischer titration to quantify H₂O (<50 ppm) show that trace water shifts selectivity from protodesilylation to silanol formation. Computational DFT studies (B3LYP/6-31G*) model competing transition states .

Q. How does NaOTMS enhance enantioselectivity in copper-catalyzed hydromethylation of alkenes?

- Methodology : NaOTMS acts as a Brønsted base to deprotonate the copper-hydride intermediate, stabilizing the chiral transition state. Enantiomeric ratios (er) are determined via chiral SFC, achieving up to 95:5 er for β-methylstyrene derivatives. Catalyst loading optimization (3–6 mol%) balances yield and selectivity .

Q. Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing reaction yield variability in NaOTMS-mediated syntheses?

- Methodology : Multivariate ANOVA is used to assess factors like temperature, stoichiometry, and solvent polarity. Outliers (e.g., >10% yield deviation) are investigated via residual plots and Grubbs' test. Triangulation with kinetic modeling (e.g., Eyring equation) validates reproducibility .

Q. How should researchers design controlled extraction studies to quantify NaOTMS leachables in pharmaceutical packaging?

- Methodology : Follow ASTM E2148-23 protocols:

- Sample preparation : Incubate prefilled syringes with NaOTMS-spiked PEG 200 at 40°C for 14 days.

- Analysis : Use ICP-MS for sodium quantification (LOD: 0.25 mg/L) and GC-Headspace for trimethylsilanol detection .

Q. Conflict Resolution in Literature

Q. How can researchers address conflicting reports on NaOTMS stability in protic solvents?

Properties

CAS No. |

18027-10-6 |

|---|---|

Molecular Formula |

C3H10NaOSi |

Molecular Weight |

113.19 g/mol |

IUPAC Name |

sodium;trimethyl(oxido)silane |

InChI |

InChI=1S/C3H10OSi.Na/c1-5(2,3)4;/h4H,1-3H3; |

InChI Key |

VHQSQWCOIYFCCJ-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)[O-].[Na+] |

Isomeric SMILES |

C[Si](C)(C)[O-].[Na+] |

Canonical SMILES |

C[Si](C)(C)O.[Na] |

Key on ui other cas no. |

18027-10-6 |

Pictograms |

Corrosive |

Related CAS |

1066-40-6 (Parent) |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.